

In vitro characterization of Egfr-IN-71

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Compound of Interest		
Compound Name:	Egfr-IN-71	
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An In-Depth Technical Guide to the In Vitro Characterization of EGFRi-71

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of EGFRi-71, a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections detail the biochemical and cellular activities of EGFRi-71, including its inhibitory effects on wild-type and mutant EGFR variants, its impact on downstream signaling pathways, and its anti-proliferative activity in cancer cell lines. Detailed experimental protocols and data are presented to facilitate the understanding and potential application of this compound in preclinical research.

Biochemical Activity of EGFRi-71

The primary mechanism of action of EGFRi-71 is the direct inhibition of the EGFR tyrosine kinase. The inhibitory potency of EGFRi-71 was determined against wild-type EGFR and clinically relevant mutant forms, including the T790M and C797S resistance mutations.

Table 1: Biochemical Potency of EGFRi-71 against EGFR Variants



EGFR Variant	IC50 (nM)
Wild-Type EGFR	5.2
EGFR L858R	1.8
EGFR ex19del	1.5
EGFR T790M	10.4
EGFR C797S	>1000
EGFR L858R/T790M	12.1
EGFR ex19del/T790M	11.5
EGFR L858R/C797S	>1000
EGFR ex19del/C797S	>1000

Experimental Protocol: Kinase Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to measure the half-maximal inhibitory concentration (IC50) of EGFRi-71. The assay was performed in a 384-well plate format. Recombinant human EGFR protein (wild-type or mutant) was incubated with a peptide substrate and ATP in a kinase reaction buffer. EGFRi-71 was added at varying concentrations. The reaction was allowed to proceed for 60 minutes at room temperature and then stopped by the addition of a termination buffer containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin. The TR-FRET signal was read on a compatible plate reader.

Cellular Activity of EGFRi-71

The anti-proliferative effects of EGFRi-71 were evaluated in a panel of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.

Table 2: Anti-proliferative Activity of EGFRi-71 in NSCLC Cell Lines



Cell Line	EGFR Status	GI50 (nM)
PC-9	ex19del	8.7
H1975	L858R/T790M	25.3
HCC827	ex19del	9.1
A549	Wild-Type	>5000
H3255	L858R	7.5

Experimental Protocol: Cell Viability Assay

Cell viability was assessed using a resazurin-based assay.[1][2] Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of EGFRi-71 for 72 hours. After the incubation period, a resazurin solution was added to each well, and the plates were incubated for an additional 4 hours. The fluorescence signal, which is proportional to the number of viable cells, was measured using a plate reader. The half-maximal growth inhibition (GI50) values were calculated from the dose-response curves.

Inhibition of EGFR Signaling Pathway

To confirm the mechanism of action of EGFRi-71 in a cellular context, its effect on the phosphorylation of EGFR and downstream signaling proteins was assessed by Western blot analysis.

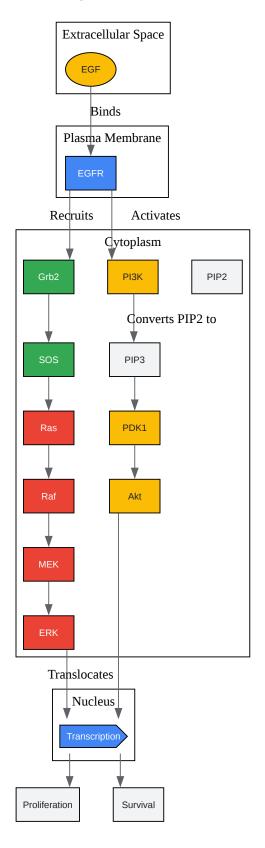
Experimental Protocol: Western Blot Analysis

PC-9 cells were treated with varying concentrations of EGFRi-71 for 2 hours, followed by stimulation with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.[3] Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.[4][5][6] An antibody against β-actin was used as a loading control.

Visualizations



EGFR Signaling Pathway

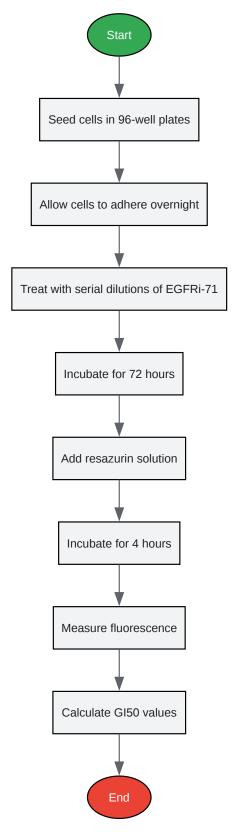


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Caption: EGFR Signaling Cascade

Experimental Workflow for Cell Viability Assay

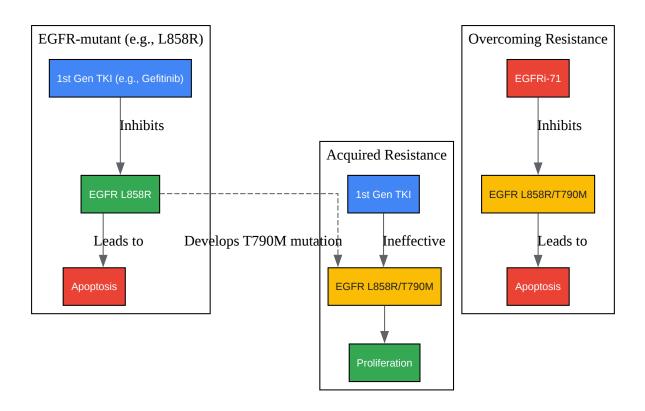




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Caption: Cell Viability Assay Workflow

EGFRi-71 Mechanism of Overcoming T790M Resistance



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Caption: Overcoming T790M Resistance

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